molecular formula C11H9BrN2S B215155 2-[(3-bromopyridin-2-yl)sulfanyl]-4-methylpyridine

2-[(3-bromopyridin-2-yl)sulfanyl]-4-methylpyridine

Cat. No.: B215155
M. Wt: 281.17 g/mol
InChI Key: SRDWLDRQYPBQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-bromopyridin-2-yl)sulfanyl]-4-methylpyridine is a chemical compound with the molecular formula C11H9BrN2S and a molar mass of 281.17 g/mol . This compound is characterized by the presence of a bromine atom at the third position of the pyridine ring and a sulfanyl group linking another pyridine ring substituted with a methyl group at the fourth position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-bromopyridin-2-yl)sulfanyl]-4-methylpyridine typically involves the bromination of 2-[(4-methylpyridin-2-yl)sulfanyl]pyridine. The bromination reaction can be carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide . The reaction is usually conducted in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-bromopyridin-2-yl)sulfanyl]-4-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products Formed

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-[(3-bromopyridin-2-yl)sulfanyl]-4-methylpyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the sulfanyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and as a ligand in coordination chemistry . Its effects are mediated through the formation of covalent or non-covalent interactions with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-bromopyridin-2-yl)sulfanyl]-4-methylpyridine is unique due to the presence of both a bromine atom and a sulfanyl group linked to a methyl-substituted pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H9BrN2S

Molecular Weight

281.17 g/mol

IUPAC Name

2-(3-bromopyridin-2-yl)sulfanyl-4-methylpyridine

InChI

InChI=1S/C11H9BrN2S/c1-8-4-6-13-10(7-8)15-11-9(12)3-2-5-14-11/h2-7H,1H3

InChI Key

SRDWLDRQYPBQLI-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)SC2=C(C=CC=N2)Br

Canonical SMILES

CC1=CC(=NC=C1)SC2=C(C=CC=N2)Br

Origin of Product

United States

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